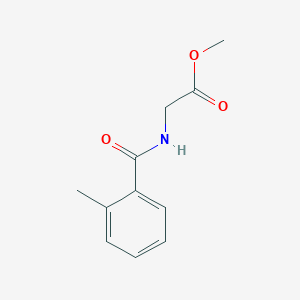

Methyl N-(2-methylbenzoyl)glycinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(2-methylbenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8-5-3-4-6-9(8)11(14)12-7-10(13)15-2/h3-6H,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMKIKKUMOLVSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl N 2 Methylbenzoyl Glycinate and Analogues

Amide Coupling Strategies for N-Benzoyl Glycinate (B8599266) Formation

The most direct route to Methyl N-(2-methylbenzoyl)glycinate involves the formation of an amide bond between 2-methylbenzoic acid and glycine (B1666218) methyl ester. This transformation is typically facilitated by coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Conventional Amide Coupling Reagents and Protocols (e.g., EDC/HOBt)

Carbodiimides are among the most common reagents for promoting amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used as a hydrochloride salt, is a popular choice due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. nih.govcommonorganicchemistry.comresearchgate.net The reaction mechanism involves the activation of the carboxylic acid (2-methylbenzoic acid) by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amino group of glycine methyl ester to form the desired amide bond. luxembourg-bio.com

To enhance efficiency and minimize side reactions, particularly racemization in chiral amino acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. commonorganicchemistry.comluxembourg-bio.com HOBt intercepts the O-acylisourea to form an HOBt-ester, which is less prone to side reactions but still highly reactive towards the amine. nih.govluxembourg-bio.com A typical protocol involves stirring the carboxylic acid, amine, EDC, and HOBt in an aprotic solvent such as Dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF). commonorganicchemistry.comresearchgate.net

Other coupling reagents used for similar transformations include:

DCC/HOBt: N,N'-Dicyclohexylcarbodiimide (DCC) is also effective, though the N,N'-dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can simplify removal by filtration in solution-phase synthesis but makes it unsuitable for solid-phase methods. peptide.comresearchgate.net

HATU/DIPEA: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient uronium salt-based reagent known for fast reaction times and suppression of racemization, typically used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). peptide.com

PyBOP/DIPEA: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective phosphonium (B103445) salt-based reagent. peptide.com

Table 1: Comparison of Conventional Coupling Reagents for N-Aroyl Amino Ester Synthesis (Analogous Reactions)

| Coupling System | Base | Solvent | Typical Reaction Time | Typical Yield (%) | Reference |

| EDC, HOBt | DIPEA | DMF | 12-24 h | 80-95 | commonorganicchemistry.com |

| DCC, HOBt | Triethylamine (B128534) | Ethyl Acetate | 2-4 h | ~94 | researchgate.net |

| HATU | DIPEA | DMF | 1-5 h | 85-95 | peptide.com |

| PyBOP | DIPEA | DMF/DCM | 1-3 h | 85-95 | peptide.com |

| EDAC, DMAP | Triethylamine | DCM | Overnight | 70-90 | scielo.org.mx |

Optimization of Reaction Conditions for Enhanced Efficiency and Yields

Optimizing the reaction conditions is crucial, especially when dealing with sterically hindered substrates like 2-methylbenzoic acid. Key parameters for optimization include the choice of solvent, base, temperature, and reagent stoichiometry.

Solvent: Aprotic polar solvents like DMF or Dichloromethane (DCM) are common choices. DMF can often lead to higher yields and faster reactions due to its ability to dissolve a wide range of reactants, although its high boiling point can complicate removal. researchgate.net

Base: A non-nucleophilic organic base, such as DIPEA or triethylamine (TEA), is typically added to neutralize the hydrochloride salt of the amine component and any acidic byproducts, driving the reaction to completion. nih.govscielo.org.mx The choice and amount of base can be critical; for instance, using only one equivalent of base with COMU®, a modern coupling reagent, has been shown to be highly effective. sci-hub.st

Reagent Stoichiometry: While equimolar amounts of the acid and amine can be used, it is common to use a slight excess (1.1–1.2 equivalents) of the coupling reagents (e.g., EDC, HOBt) to ensure complete conversion of the limiting reactant. peptide.com However, using a large excess of additives like HOBt can sometimes retard the reaction, suggesting that near-equimolar amounts are often optimal. nih.gov

Order of Addition: The sequence of reagent addition can influence the outcome. Activating the carboxylic acid with the coupling reagent and HOBt for a short period before adding the amine can sometimes prevent the formation of side products. reddit.com

Temperature: Most coupling reactions are initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to proceed to completion. commonorganicchemistry.comresearchgate.net For particularly difficult or sluggish couplings, elevating the temperature may be necessary, though this increases the risk of side reactions. nih.gov

Esterification and Transesterification Approaches to Methyl Glycinate Derivatives

An alternative synthetic strategy involves first forming the amide bond to create N-(2-methylbenzoyl)glycine, followed by esterification of the carboxylic acid moiety.

This two-step approach begins with the N-acylation of glycine. A classic method is the Schotten-Baumann reaction, where glycine is treated with 2-methylbenzoyl chloride under aqueous alkaline conditions. researchgate.net After the N-acylated acid is isolated, it can be esterified.

The Fischer-Speier esterification is a common and straightforward method. masterorganicchemistry.com This acid-catalyzed reaction involves heating N-(2-methylbenzoyl)glycine in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). globalresearchonline.net The reaction is an equilibrium process, and to drive it towards the product (the methyl ester), methanol is typically used in large excess, serving as both the reactant and the solvent. masterorganicchemistry.com Removing the water byproduct as it forms can also shift the equilibrium to favor ester formation. masterorganicchemistry.com

Other methods for the esterification of N-protected amino acids include the use of trimethylsilyl (B98337) chloride (TMSCl) in methanol, which provides a convenient and high-yielding route to amino acid methyl esters at room temperature. nih.gov Ion-exchange resins like Dowex H+ have also been employed as recyclable acid catalysts for esterifications. nih.gov

Transesterification represents another potential pathway, although it is less common for primary synthesis. If, for example, Ethyl N-(2-methylbenzoyl)glycinate were available, it could be converted to the corresponding methyl ester. This process is typically catalyzed by either an acid (like H₂SO₄) or a base (like sodium methoxide) and involves treating the ethyl ester with a large excess of methanol to shift the equilibrium towards the formation of the more stable methyl ester. google.com

Table 2: Representative Esterification Methods for N-Acyl Amino Acids

| Method | Reagents | Solvent | Temperature | Typical Yield (%) | Reference |

| Fischer-Speier | H₂SO₄ (cat.) | Methanol (excess) | Reflux | 65-97 | masterorganicchemistry.com |

| TMSCl Esterification | TMSCl | Methanol | Room Temp. | >90 | nih.gov |

| Dowex Resin | Dowex H+ | Methanol | 55 °C - Reflux | ~82 | nih.gov |

| Active Ester Method | N-Succinimidyl ester, DMAP | CH₂Cl₂ | Room Temp. | 80-95 |

Chemo- and Regioselective Synthetic Pathways for Benzoyl Moiety Introduction

When synthesizing N-acyl amino acid esters, achieving selectivity is paramount. The starting amino acid or its ester possesses at least two reactive sites: the amino group and the carboxyl (or ester) group. Synthetic strategies must selectively target the amino group for acylation.

The Schotten-Baumann reaction is a prime example of a chemo- and regioselective method. By reacting glycine methyl ester hydrochloride with 2-methylbenzoyl chloride in a two-phase system (e.g., an organic solvent like dichloromethane and an aqueous base like sodium hydroxide), the benzoyl group is selectively introduced onto the nitrogen atom. researchgate.net The base neutralizes the HCl generated, driving the reaction forward and ensuring the amine remains deprotonated and nucleophilic. researchgate.net The ester group is generally stable under these basic conditions, preventing saponification.

Alternatively, one can start with glycine itself. The N-acylation is performed first under basic conditions. In this case, the carboxyl group exists as a non-nucleophilic carboxylate salt, directing the acylation to the amino group. The resulting N-(2-methylbenzoyl)glycine can then be esterified as described in section 2.2. This sequential approach ensures absolute regioselectivity.

Multicomponent Reactions and Tandem Processes for Structural Elaboration

Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity in a single step, adhering to the principles of pot and atom economy.

The Ugi four-component reaction (U-4CR) is particularly well-suited for synthesizing α-acylamino amides. mdpi.com A variation of this reaction could be envisioned for the synthesis of the target structure's core. The reaction would involve combining 2-methylbenzoic acid, an amine (e.g., ammonia (B1221849) or a primary amine), an aldehyde or ketone, and an isocyanide. While the classic Ugi reaction yields an amide, modifications can lead to ester products or precursors that can be converted to esters. For instance, using a bifunctional component like glyoxylic acid could potentially lead to the desired framework. nih.govnih.gov

The Passerini three-component reaction is another isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. nih.gov Although this does not directly yield the target structure, the products can serve as versatile intermediates for further elaboration.

Tandem processes , where multiple bond-forming events occur sequentially in a single flask without isolating intermediates, provide an efficient alternative to stepwise synthesis. A plausible one-pot tandem reaction for this compound could involve the initial N-acylation of glycine followed by in-situ esterification. For example, after acylating glycine with 2-methylbenzoyl chloride under basic conditions, the reaction mixture could be acidified and treated with methanol and an esterification catalyst, thus telescoping two distinct steps into a single, efficient process. nih.gov

Derivatization and Analog Synthesis of Methyl N 2 Methylbenzoyl Glycinate

Structural Modifications at the Glycinate (B8599266) Moiety

The glycinate portion of Methyl N-(2-methylbenzoyl)glycinate offers multiple sites for chemical modification, including the nitrogen atom and the alpha-carbon. These positions are amenable to a variety of synthetic transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Alkylation and Allylation Reactions on the Glycine (B1666218) Nitrogen and Alpha-Carbon

Alkylation and allylation reactions are fundamental tools for introducing carbon-based substituents onto the glycinate framework. The nitrogen atom of the N-acylglycine ester can undergo alkylation, although this typically requires specific activation or reaction conditions. More commonly, the alpha-carbon is the target for such modifications.

The generation of an enolate or an equivalent nucleophilic species at the alpha-carbon is a key step for C-alkylation. This can be achieved using a strong base to deprotonate the alpha-carbon of the glycine ester. Once formed, this nucleophile can react with various electrophiles, such as alkyl halides or allyl halides, to introduce new carbon-carbon bonds. For instance, the use of a chiral Ni(II) complex of a glycine Schiff base allows for the asymmetric synthesis of α-amino acids through reaction with alkyl halides. organic-chemistry.org This method provides access to a wide range of unnatural amino acids with high enantioselectivity.

Recent advancements have also explored visible-light-driven methods for the C(sp3)–H alkylation of glycine derivatives. rsc.org These reactions can proceed under mild conditions and often exhibit high functional group tolerance, providing a versatile platform for synthesizing complex amino acid derivatives. rsc.orgrsc.org For example, an iron-catalyzed radical cyclization/C(sp3)–H alkylation cascade between γ,δ-unsaturated oxime esters and N-aryl glycinates has been developed to produce pyrroline-containing amino esters. rsc.org

| Reagent/Catalyst System | Substrate | Product Type | Key Features |

| Chiral Ni(II) glycinate complex | Aromatic aldehydes | α-amino-β-substituted butyric acids | High stereoselectivity |

| Visible light, Xantphos/ICH2CH2I | Glycine derivatives, alkyl carboxylic acids | Unnatural amino acids | Eliminates need for expensive photocatalysts |

| Iron catalyst, phenanthroline-based ligand | N-aryl glycinates, γ,δ-unsaturated oxime esters | Pyrroline-containing amino esters | Radical-polar crossover pathway |

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition) for Heterocycle Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. In the context of glycine derivatives, the in situ generation of an azomethine ylide from the glycine ester is a common strategy. This ylide can then react with a variety of dipolarophiles, such as alkenes and alkynes, to yield pyrrolidine (B122466) and other heterocyclic structures. mdpi.com

The generation of the azomethine ylide can be achieved through several methods, including the decarboxylation of N-H or N-alkyl glycine-derived oxazolidine-5-ones. mdpi.com These reactions can be part of a cascade process, enabling the rapid assembly of complex polycyclic systems from simple acyclic precursors. For example, a pseudo-five-component reaction involving glycine, aldehydes, and maleimides can produce tetracyclic pyrrolizidines with high diastereoselectivity. nih.gov

The intramolecular version of this reaction is also a valuable tool. For instance, N-(2-allylphenyl)-N-acylglycines can undergo intramolecular [3+2] cycloaddition upon heating with a carboxylic anhydride, leading to the formation of bridged heterocyclic systems like methano Current time information in Bangalore, IN.nih.govoxazolo[3,2-a]quinolin-2-ones. sci-hub.se

| Reaction Type | Reactants | Intermediate | Product |

| Intermolecular [3+2] Cycloaddition | Glycine, Aldehyde, Maleimide | Azomethine ylide | Pyrrolizidine |

| Intramolecular [3+2] Cycloaddition | N-(2-allylphenyl)-N-acylglycine | Münchnone | Methano Current time information in Bangalore, IN.nih.govoxazolo[3,2-a]quinolin-2-one |

Rearrangement Reactions Involving the Glycinate Core (e.g., Claisen rearrangement)

Rearrangement reactions offer a sophisticated approach to restructure the glycinate core, often leading to the formation of new stereocenters and complex substitution patterns. The ester enolate-Claisen rearrangement is a notable example, providing a versatile route to substituted α-allylglycine derivatives. nih.gov In this reaction, treatment of an allyl ester of a glycine derivative with a strong base like sodium hexamethyldisilazide (NaHMDS) generates an ester enolate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the α-allylglycine product with good to excellent diastereoselectivity. nih.gov

Other sigmatropic rearrangements, such as the aza-Wittig rearrangement, have also been applied to glycine ester derivatives. For example, treatment of N-(arylmethyl)-N-aryl glycine methyl esters with certain reagents can effect an aza- nih.govacs.org-Wittig rearrangement to yield N-aryl phenylalanine derivatives. nih.govacs.org Similarly, dearomative nih.govacs.org sigmatropic rearrangements of ammonium (B1175870) ylides derived from glycine esters can produce α-(ortho-vinylphenyl)amino acid esters. rsc.org The Stevens rearrangement, another type of ylide rearrangement, has been used to synthesize polysubstituted morpholin-2-ones from α-amino acid-derived tertiary amines. researchgate.net

| Rearrangement Type | Substrate | Product | Key Features |

| Ester enolate-Claisen | Allyl glycinate ester | α-Allylglycine derivative | Good to excellent diastereoselectivity |

| Aza- nih.govacs.org-Wittig | N-allyl-N-aryl glycine methyl ester | γ,δ-Unsaturated amino ester | Can be part of a cascade reaction |

| Dearomative nih.govacs.org Sigmatropic | Glycine-derived ammonium salt | α-(ortho-vinylphenyl)glycine ester | Efficient chirality transfer |

| Current time information in Bangalore, IN.acs.org-Stevens | N-benzylic glycine ester | Polysubstituted morpholin-2-one | Epoxide-mediated activation |

Modifications on the Benzoyl Ring System

The benzoyl ring of this compound provides another avenue for structural diversification. The introduction of substituents onto this aromatic ring can significantly influence the molecule's electronic properties, steric profile, and potential biological activity.

Introduction of Hydroxyl, Halogen, or Nitro Substituents via Electrophilic Aromatic Substitution or Nucleophilic Aromatic Substitution

Standard electrophilic aromatic substitution (EAS) reactions can be employed to introduce a variety of functional groups onto the benzoyl ring. The existing methyl and N-glycinate ester groups will direct incoming electrophiles primarily to the ortho and para positions relative to the methyl group, and meta to the acyl group. However, the directing effects can be complex and may lead to mixtures of isomers.

Halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst), nitration (using a mixture of nitric and sulfuric acids), and Friedel-Crafts reactions are common EAS methods. For example, the synthesis of N-(2-iodobenzoyl)glycine involves the use of a 2-iodobenzoyl group, highlighting the feasibility of introducing halogens onto the aromatic ring. cymitquimica.com

Nucleophilic aromatic substitution (NAS) is also a possibility, particularly if the ring is activated by strongly electron-withdrawing groups or if a suitable leaving group is present.

Methyl and Other Alkyl/Aryl Substitutions and their Impact on Reactivity

The presence and position of alkyl or aryl substituents on the benzoyl ring can have a profound impact on the reactivity and properties of the molecule. The methyl group in this compound, for instance, is an electron-donating group that can influence the electron density of the aromatic ring and the reactivity of the amide bond.

Further alkyl or aryl groups can be introduced through reactions like Friedel-Crafts alkylation or acylation, followed by reduction. The synthesis of various N-benzoyl glycine derivatives with different substituents on the benzoyl ring has been reported in the literature, often in the context of creating libraries of compounds for biological screening. ontosight.ai For example, the synthesis of N'-substituted benzylidene-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazides starts from methyl (2-aminobenzoyl)glycinate derivatives, demonstrating the construction of more complex heterocyclic systems from substituted benzoyl glycine precursors. core.ac.uk

Synthesis of Poly-N-Substituted Glycine Oligomers and Peptoids Derived from Glycinate Monomers

Poly-N-substituted glycines, commonly known as peptoids, are a significant class of peptide mimics that are resistant to proteolytic degradation. nih.gov Their synthesis from glycinate-like monomers is well-established, primarily through the solid-phase "sub-monomer" method. This technique allows for the precise control of the oligomer sequence and the incorporation of a wide variety of side chains, offering a modular approach to creating diverse chemical libraries. acs.orggoogle.com

The sub-monomer synthesis is an iterative two-step process performed on a solid support, such as Rink amide resin. acs.orgescholarship.org The cycle begins with the acylation of a resin-bound secondary amine with a haloacetic acid, typically bromoacetic acid, which is activated by a coupling agent like N,N'-diisopropylcarbodiimide (DIC). acs.orgutoronto.ca This step forms a resin-bound α-haloacetamide. The subsequent introduction of the side chain is achieved through a nucleophilic substitution reaction where a primary amine sub-monomer displaces the halogen. google.comwipo.int Repetition of this acylation-displacement cycle allows for the stepwise construction of the desired peptoid oligomer. google.com A key advantage of this method is that it obviates the need for N-protected monomers, as the backbone nitrogen is sequentially functionalized. google.com

The diversity of peptoids stems from the vast array of commercially available or synthetically accessible primary amines that can be used as sub-monomers. acs.orgescholarship.org This includes simple alkyl and aryl amines, as well as more complex moieties like hydrazones and heterocyclic amines, leading to peptoids with a wide range of chemical properties. rsc.orgnih.gov For instance, the use of aniline (B41778) sub-monomers, which can be sluggish to react due to their lower nucleophilicity, can be accelerated by the addition of silver salts to facilitate the displacement reaction. acs.org

Table 1: Examples of Amine Sub-monomers in Peptoid Synthesis

| Amine Sub-monomer | Resulting Side Chain in Peptoid | Reference |

|---|---|---|

| Benzylamine | Benzyl | escholarship.org |

| Aniline | Phenyl | acs.org |

| Benzaldehyde hydrazone | N-imino or N-alkylamino | rsc.org |

| 2-(2,2′:6′,2″-terpyridine-4′-yloxy) ethylamine | Terpyridine-containing | nih.gov |

| 2-(1,10-phenanthroline-5-yloxy) ethylamine | Phenanthroline-containing | nih.gov |

| 8-hydroxy-2-quinolinemethylamine | Quinoline-containing | nih.gov |

Asymmetric and Stereoselective Synthesis of Chiral Glycinate Derivatives

The synthesis of chiral α-amino acid derivatives from glycinates is a cornerstone of modern organic chemistry, with applications in drug discovery and materials science. Two prominent strategies for achieving high stereoselectivity are phase-transfer catalysis and the use of chiral metal complexes.

Chiral phase-transfer catalysts (PTCs) have proven highly effective for the enantioselective alkylation of prochiral glycine Schiff bases. jst.go.jpnih.gov These catalysts, often derived from cinchona alkaloids or possess a binaphthyl core, facilitate the transfer of the glycine enolate from an aqueous basic phase to an organic phase containing the alkylating agent. austinpublishinggroup.comacs.orge-bookshelf.de The chiral environment created by the PTC directs the approach of the electrophile, resulting in the preferential formation of one enantiomer. The choice of catalyst, substrate, and reaction conditions significantly influences the enantiomeric excess (ee) of the product.

Table 2: Asymmetric Alkylation of Glycine Derivatives using Chiral Phase-Transfer Catalysts

| Catalyst | Substrate | Alkylating Agent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cinchona alkaloid-derived PTC | Glycine Schiff base | Benzyl bromide | 58-88% | austinpublishinggroup.com |

| (S)-1b (biphenyl core) | Glycine derivative | Benzyl bromide | >99% | acs.org |

| (S)-6Db (simplified arylboronic acid derived) | Glycine derivative | Benzyl bromide | 97% | nih.gov |

Another powerful method involves the use of chiral nickel(II) complexes of glycine Schiff bases. nih.govnih.gov These complexes act as chiral nucleophilic glycine equivalents in a variety of stereoselective transformations, including Michael additions, alkylations, and Mannich reactions. acs.orgcas.cnresearchgate.net The chiral ligand attached to the nickel center effectively shields one face of the glycine-derived carbanion, leading to high diastereoselectivity in the formation of new stereocenters. After the reaction, the chiral ligand can often be recovered and reused. acs.org

Table 3: Asymmetric Synthesis using Chiral Nickel(II) Glycinate Complexes

| Reaction Type | Chiral Ligand | Electrophile/Reactant | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Michael Addition | (S)-BPB | β-trifluoromethylated-α,β-unsaturated ketones | 15/85/0/0 (dr) | nih.gov |

| Alkylation | (S)-BPB | Alkyl halides | High yields and excellent diastereoselectivity | acs.org |

| Michael Addition | Not specified | Nitroalkenes | High control of relative and absolute stereochemistry | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Methyl N 2 Methylbenzoyl Glycinate Derivatives

Hydrolysis Reactions of Ester and Amide Linkages

The structure of Methyl N-(2-methylbenzoyl)glycinate contains two key hydrolyzable linkages: a methyl ester and an N-acyl amide. The cleavage of these bonds can be catalyzed by either acid or base, with the amide bond generally exhibiting greater stability than the ester bond due to resonance delocalization of the nitrogen lone pair into the carbonyl group.

Under acidic conditions, hydrolysis of the ester proceeds via the reverse of a Fischer esterification. The carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, N-(2-methylbenzoyl)glycine. researchgate.netmasterorganicchemistry.com Acid-catalyzed hydrolysis of the amide bond is a more demanding reaction. It involves the protonation of the amide carbonyl oxygen, followed by nucleophilic attack by water to form a tetrahedral intermediate. masterorganicchemistry.comcdnsciencepub.com Proton transfer to the nitrogen atom makes it a better leaving group (methyl glycinate), which is expelled upon reformation of the carbonyl group, ultimately yielding 2-methylbenzoic acid. masterorganicchemistry.comcdnsciencepub.com

Base-catalyzed hydrolysis, or saponification, of the ester linkage is an irreversible process. researchgate.net A hydroxide (B78521) ion directly attacks the electrophilic ester carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt of N-(2-methylbenzoyl)glycine and methanol. researchgate.net Similarly, basic hydrolysis of the amide bond involves nucleophilic attack by hydroxide on the amide carbonyl. This process is generally slower than ester saponification and requires more forcing conditions, such as heating. nih.gov The reaction yields the salt of 2-methylbenzoic acid and methyl glycinate (B8599266). researchgate.netnih.gov

Enzyme-catalyzed hydrolysis offers a highly specific alternative. Proteases like chymotrypsin (B1334515) and subtilisin can selectively hydrolyze the L-enantiomer of N-acyl amino acid esters, providing a method for kinetic resolution. cdnsciencepub.com Studies on protease-catalyzed hydrolysis of N-acylamino acid esters have confirmed that bond cleavage occurs at the acyl-carbon to ethereal oxygen bond (AC-O), consistent with the formation of an acyl-enzyme intermediate. cdnsciencepub.comresearchgate.net

| Linkage | Conditions | Products | General Mechanism |

|---|---|---|---|

| Methyl Ester | Acid (e.g., H₂SO₄, H₂O, heat) | N-(2-methylbenzoyl)glycine + Methanol | AAC2: Acid-catalyzed, bimolecular, acyl-oxygen cleavage. researchgate.net |

| Methyl Ester | Base (e.g., NaOH, H₂O, heat) | Sodium N-(2-methylbenzoyl)glycinate + Methanol | BAC2: Base-catalyzed, bimolecular, acyl-oxygen cleavage (Saponification). researchgate.netresearchgate.net |

| Amide | Acid (e.g., H₂SO₄, H₂O, strong heat) | 2-Methylbenzoic acid + Methyl glycinate hydrochloride | AAC2-type (AOT2): Involves O-protonated conjugate acid and tetrahedral intermediate. masterorganicchemistry.comcdnsciencepub.com |

| Amide | Base (e.g., NaOH, H₂O, strong heat) | Sodium 2-methylbenzoate (B1238997) + Methyl glycinate | BAC2: Nucleophilic addition of OH⁻ to form a tetrahedral intermediate. nih.gov |

| Methyl Ester (Enantioselective) | Enzyme (e.g., α-Chymotrypsin, Subtilisin) | N-(2-methylbenzoyl)-L-glycine + Unreacted D-Ester | Acyl-enzyme intermediate formation. cdnsciencepub.com |

Intramolecular and Intermolecular Rearrangement Mechanisms

Derivatives of this compound can undergo several types of rearrangement reactions, leveraging the electronic properties of the aromatic ring and the amide linkage.

The Photo-Fries rearrangement is a notable intramolecular reaction for N-arylamides. researchgate.netwikipedia.org Upon photochemical excitation, a homolytic cleavage of the N-acyl bond occurs, generating a solvent-caged radical pair consisting of an aminyl radical and an acyl radical. These radicals can then recombine at the ortho or para positions of the aromatic ring, followed by tautomerization to yield ortho- and para-amino ketones. researchgate.net This reaction pathway is typically observed for N-aryl amide derivatives and provides a route to functionalized quinolines and other heterocyclic systems. researchgate.net

The anionic ortho-Fries rearrangement offers a non-photochemical alternative. organic-chemistry.orgunito.it Treatment of an O-aryl carbamate (B1207046) (a structural analog) with a strong base like lithium diisopropylamide (LDA) leads to directed ortho-metalation. The resulting aryl anion can then undergo an intramolecular 1,3-acyl migration to furnish a functionalized salicylamide. organic-chemistry.orgunito.it While this applies directly to O-aryl carbamates, analogous migrations in N-aryl amides can be facilitated under specific conditions.

An intermolecular pathway for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides has also been developed. This one-pot procedure involves an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate. nih.govresearchgate.net Subsequent cleavage of this intermediate with a base like ethanolic potassium hydroxide affords the desired N-aryl glycine (B1666218) product in high yield. nih.govresearchgate.net This demonstrates a rearrangement process that proceeds through a distinct, isolable dimeric intermediate.

| Rearrangement | Reactant Type | Key Intermediate | Products |

|---|---|---|---|

| Photo-Fries researchgate.netwikipedia.org | N-Aryl Amide Derivative | Solvent-caged radical pair | ortho- and para-Amino aryl ketones |

| Anionic ortho-Fries organic-chemistry.orgunito.it | O-Aryl Carbamate (Analog) | ortho-Metalated aryl anion | Functionalized salicylamides |

| Intermolecular Cyclization/Cleavage nih.govresearchgate.net | 2-Chloro-N-aryl acetamide (B32628) (Analog) | 1,4-Diarylpiperazine-2,5-dione | N-Aryl glycines |

Catalytic Reaction Pathways and Catalysis Development

Catalysis provides powerful tools for the synthesis and transformation of this compound and its derivatives, enabling efficient and selective reactions under mild conditions.

Metal-Free and Organocatalytic Pathways: The synthesis of the parent compound is often achieved via the Schotten-Baumann reaction, a base-catalyzed acylation of methyl glycinate with 2-methylbenzoyl chloride. scielo.org.mx Modern peptide synthesis frequently employs organocatalytic coupling agents. For instance, the formation of the amide bond can be mediated by carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP). scielo.org.mxscielo.org.mx Other organocatalytic systems for direct amidation include those based on boronic acids and phosphazenes, which activate the carboxylic acid for nucleophilic attack. mdpi.com Chiral aldehyde catalysis has also emerged as a potent strategy for the asymmetric α-functionalization of N-unprotected glycine esters. frontiersin.org

Transition Metal Catalysis: Transition metals, particularly palladium, are instrumental in C-H functionalization reactions. Chiral Pd(II) catalysts have been developed for the enantioselective C–H arylation of N-aryl glycine esters using arylboronic acids, demonstrating a powerful method for creating chiral α-aryl glycine derivatives. rsc.org

Biocatalysis and Biomimetic Catalysis: Enzymes offer unparalleled selectivity in chemical transformations. Acylase I is known to catalyze the hydrolysis of N-acylamino acids, and proteases like chymotrypsin can perform enantioselective hydrolysis of N-acyl amino acid esters. cdnsciencepub.comacs.org Furthermore, DNA has been shown to catalyze the hydrolysis of both esters and aromatic amides, expanding the scope of biocatalysis beyond proteins. nih.gov In biosynthesis, enzymes such as Glycine N-acyltransferase (GLYAT) catalyze the conjugation of acyl-CoA thioesters with glycine to produce N-acylglycines. nih.govmdpi.com

| Catalyst Type | Reaction | Example Catalyst/Reagent | Reference |

|---|---|---|---|

| Organocatalytic | Amide bond formation | EDCI / DMAP | scielo.org.mx, scielo.org.mx |

| Organocatalytic | Asymmetric α-functionalization | Chiral BINOL-derived aldehyde | frontiersin.org |

| Transition Metal | Enantioselective C-H arylation | Chiral Pd(II) complex | rsc.org |

| Biocatalytic | Enantioselective ester hydrolysis | α-Chymotrypsin, Subtilisin | cdnsciencepub.com |

| Biocatalytic | N-Acylglycine synthesis | Glycine N-acyltransferase (GLYAT) | nih.gov, mdpi.com |

Photochemical Reaction Mechanisms and Photoinduced Transformations

The aromatic and carbonyl chromophores in this compound derivatives make them amenable to a variety of photochemical reactions. These transformations are initiated by the absorption of UV or visible light, leading to electronically excited states with unique reactivity. msu.edu

One primary pathway is the Norrish Type I cleavage . Upon excitation, the bond between the benzoyl carbonyl carbon and the aromatic ring can break homolytically, generating a benzoyl radical and a glycinate-centered radical. beilstein-journals.org The benzoyl radical is a key intermediate that can engage in subsequent reactions, such as hydrogen abstraction or addition to other molecules. beilstein-journals.org

A related process is the Photo-Fries rearrangement , discussed previously, which proceeds via a radical pair intermediate generated from an excited state. researchgate.netwikipedia.org

In the presence of alkenes, the excited carbonyl group can undergo a Paterno-Büchi reaction , which is a [2+2] photocycloaddition to form an oxetane (B1205548) ring. msu.edubeilstein-journals.org The reaction is believed to proceed via a 1,4-biradical intermediate formed after the addition of the excited carbonyl to the alkene. cdnsciencepub.com

Modern synthetic photochemistry often utilizes photoinduced electron transfer (PET) . In such a mechanism, a photocatalyst (e.g., a ruthenium complex or an organic dye) absorbs light and, in its excited state, can either oxidize or reduce the substrate to generate a radical ion. rsc.org This initiates a reaction cascade. For example, photocatalytic methods have been developed for the modification of amino acid derivatives, including C-H functionalization and cross-coupling reactions. rsc.orgmdpi.com It has also been shown that chiral benzophenone (B1666685) catalysts can mediate the photochemical deracemization of N-carboxyanhydrides, providing an enantioselective route to amino acid derivatives. nih.govd-nb.info

Investigation of Reaction Intermediates and Transition State Structures

Understanding the transient species formed during a reaction is crucial for elucidating its mechanism. For derivatives of this compound, a variety of intermediates and transition states have been identified or proposed.

In hydrolysis reactions , the central species is the tetrahedral intermediate . This intermediate is formed by the nucleophilic attack of water or hydroxide on the carbonyl carbon of either the ester or the amide. masterorganicchemistry.comcdnsciencepub.com The stability and breakdown of this intermediate determine the reaction rate. For acid-catalyzed amide hydrolysis, the mechanism is described as AOT2, involving a rate-determining formation of an oxonium-type tetrahedral intermediate from the O-protonated amide. cdnsciencepub.com The transition state leading to this intermediate is highly solvated and possesses significant oxonium ion character. cdnsciencepub.com Kinetic studies comparing ester and amide hydrolysis by chymotrypsin suggest that the transition state for amide cleavage involves protonation of the amide nitrogen, making it a better leaving group, which accounts for differences in reaction rates and substituent effects. acs.org

Rearrangement reactions involve distinct intermediates. The Photo-Fries rearrangement proceeds through a caged radical pair . researchgate.net The proximity of the radicals within the solvent cage favors intramolecular recombination over diffusion and intermolecular reactions. Anionic rearrangements, in contrast, involve organometallic intermediates such as arylsodiums or aryllithiums . nih.gov

Photochemical reactions are governed by electronically excited states (S₁ singlet, T₁ triplet) and the radical or ionic species they generate. msu.edu For example, Norrish Type I reactions of benzoyl compounds produce benzoyl radicals , while the Paterno-Büchi reaction involves a 1,4-biradical intermediate . beilstein-journals.orgcdnsciencepub.com In some cases, such as the photochemical reactions of α-oxo amides, zwitterionic intermediates have been proposed. acs.org The study of these transient species, often using techniques like laser flash photolysis, is essential for mapping the complete reaction pathway. nsf.gov

| Reaction Type | Intermediate / Transition State | Description | Reference |

|---|---|---|---|

| Ester/Amide Hydrolysis | Tetrahedral Intermediate | sp³-hybridized species formed by nucleophilic attack on the carbonyl carbon. | cdnsciencepub.com, masterorganicchemistry.com |

| Acid-Catalyzed Amide Hydrolysis | AOT2 Transition State | Resembles the oxonium-type tetrahedral intermediate; highly solvated. | cdnsciencepub.com |

| Photo-Fries Rearrangement | Caged Radical Pair | Acyl and aminyl radicals held in close proximity by solvent molecules. | researchgate.net |

| Anionic Fries Rearrangement | Arylsodium Intermediate | A metalated aromatic species that undergoes acyl migration. | nih.gov |

| Norrish Type I Cleavage | Benzoyl Radical | A reactive radical formed by homolytic cleavage of the C-CO bond. | beilstein-journals.org |

| Paterno-Büchi Reaction | 1,4-Biradical | Formed by the addition of an excited carbonyl to an alkene. | cdnsciencepub.com |

Advanced Spectroscopic and Structural Elucidation of Methyl N 2 Methylbenzoyl Glycinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For Methyl N-(2-methylbenzoyl)glycinate, ¹H and ¹³C NMR studies are fundamental in confirming its molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are observed. The aromatic protons of the 2-methylbenzoyl group typically appear in the downfield region, while the methylene (B1212753) protons of the glycinate (B8599266) moiety and the methyl protons of the ester and the tolyl group resonate at characteristic upfield shifts.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbons of the amide and ester groups are readily identifiable by their significant downfield shifts. The aromatic carbons and the aliphatic carbons of the methyl and methylene groups also show distinct resonances, allowing for a complete assignment of the carbon framework.

Detailed NMR data for this compound is presented below:

| ¹H NMR | |

| Chemical Shift (δ) in ppm | Assignment |

| 8.65 (t, 1H) | -NH |

| 7.55 (d, 1H) | Aromatic CH |

| 7.35 (t, 1H) | Aromatic CH |

| 7.25 (m, 2H) | Aromatic CH |

| 4.20 (d, 2H) | -CH₂- |

| 3.75 (s, 3H) | -OCH₃ |

| 2.45 (s, 3H) | Ar-CH₃ |

| ¹³C NMR | |

| Chemical Shift (δ) in ppm | Assignment |

| 170.5 | Ester C=O |

| 169.0 | Amide C=O |

| 136.5 | Aromatic C |

| 136.0 | Aromatic C |

| 131.0 | Aromatic CH |

| 130.5 | Aromatic CH |

| 127.5 | Aromatic CH |

| 125.5 | Aromatic CH |

| 52.0 | -OCH₃ |

| 41.5 | -CH₂- |

| 19.0 | Ar-CH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays prominent absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed for the N-H stretching vibration of the secondary amide. The carbonyl (C=O) stretching vibrations of the amide and ester groups give rise to two distinct and intense bands in the characteristic region of the spectrum. Furthermore, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-N and C-O stretching vibrations, can be identified.

Key IR absorption bands for this compound are summarized in the following table:

| Vibrational Mode | **Frequency (cm⁻¹) ** |

| N-H Stretch | ~3300 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~3000-2850 |

| C=O Stretch (Amide I) | ~1645 |

| C=O Stretch (Ester) | ~1740 |

| N-H Bend (Amide II) | ~1540 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation (e.g., HRESMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. High-Resolution Electrospray Ionization Mass Spectrometry (HRESMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion.

For this compound, HRESMS would confirm its molecular formula by matching the experimentally observed mass of the protonated molecule [M+H]⁺ with the calculated exact mass.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would involve the cleavage of the amide and ester bonds. For instance, the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) are expected fragmentation pathways. Another characteristic fragmentation would be the cleavage of the amide bond, leading to the formation of the 2-methylbenzoyl cation.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring and the n → π* transitions of the carbonyl groups. The presence of the benzoyl group, a chromophore, is responsible for these characteristic absorptions. The position and intensity of these bands can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsion angles. This data would reveal the preferred conformation of the molecule in the solid state, including the planarity of the amide group and the relative orientation of the aromatic ring and the glycinate moiety. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, that govern the solid-state architecture.

Other Spectroscopic and Analytical Techniques (e.g., EPR, Thermal Analysis, Conductivity Measurements)

While less commonly reported for a simple organic molecule like this compound, other analytical techniques could provide further characterization, particularly for its derivatives or metal complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is applicable only to species with unpaired electrons. Therefore, this compound itself would be EPR-silent. However, if it were to be part of a radical species or a metal complex with an unpaired electron, EPR could provide valuable information about the electronic environment of the paramagnetic center.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) could be used to study the thermal stability of the compound. TGA would reveal its decomposition temperature, while DSC would determine its melting point and detect any phase transitions.

Conductivity Measurements: As a neutral organic molecule, this compound is expected to be non-conducting in solution. However, conductivity measurements could be relevant for its ionic derivatives or when studying its coordination complexes with metal ions.

Applications in Advanced Organic Synthesis and Material Precursors

Role as Versatile Intermediates in the Synthesis of Complex Organic Molecules (e.g., Heterocyclic Systems, Pharmaceutical Precursors)

The structure of Methyl N-(2-methylbenzoyl)glycinate makes it an ideal starting material for synthesizing a wide range of complex organic molecules. Its dual functionality, featuring both an amine and an ester group, allows it to participate in various chemical reactions.

As a derivative of the amino acid glycine (B1666218), this compound is particularly useful in the construction of heterocyclic systems, which are core components of many pharmaceutical drugs. For example, glycine derivatives are used in multi-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, to produce fused imidazoazines, a class of nitrogen-containing heterocyclic compounds. organic-chemistry.org Research has demonstrated the reaction of methyl glycinate (B8599266) with other reagents to form complex heterocyclic structures like pyrazolo[4,3-b]pyrazin-6(7H)-one, highlighting the utility of the glycinate scaffold in building these ring systems. nih.gov

The broader class of N-acyl amino acid esters, to which this compound belongs, are recognized as important precursors in medicinal chemistry. ontosight.ai They serve as foundational elements for creating larger, more intricate molecules with potential biological activity. For instance, similar structures have been investigated for anti-inflammatory and antimicrobial properties. ontosight.ai The N-benzoyl group can be modified, and the ester can be hydrolyzed or reacted with other nucleophiles, providing multiple pathways for molecular elaboration.

Furthermore, derivatives of glycinates have been identified as "designer" or "pre-precursors" in the synthesis of certain controlled substances. incb.orgincb.org This underscores the compound's fundamental role as a building block for complex molecular targets, where the glycinate core is methodically built upon to achieve the final structure.

A summary of representative heterocyclic systems synthesized from glycine derivatives is presented below.

| Heterocyclic System | Synthetic Method | Precursor Type |

| Imidazoazines | Groebke-Blackburn-Bienaymé Reaction | Glyoxylic Acid (as formaldehyde (B43269) equivalent) |

| Pyrazolo[4,3-b]pyrazinones | Cyclocondensation | Methyl Glycinate |

| Benzimidazoles | Reductive Cyclization | o-nitroanilines and aldehydes |

| 1,4-Benzothiazines | Three-Component Tandem Reaction | Terminal alkynes, isothiocyanates, ammonia (B1221849) |

Utilization in the Development of Novel Catalytic Reactions and Methodologies

The N-acylglycinate structural motif is central to the development of new catalytic methods, particularly in asymmetric synthesis, where the creation of specific stereoisomers is crucial. Chiral catalysts have been designed to interact with glycine ester derivatives to produce enantiomerically enriched products.

One notable application involves the use of chiral phase-transfer catalysts, such as specifically designed calix scielo.org.mxarene derivatives, for the asymmetric alkylation of N-protected glycine esters. beilstein-journals.org In these systems, the catalyst creates a chiral environment that directs incoming reagents to one face of the molecule, resulting in a preferred stereochemical outcome. While a simple base is often sufficient for alkylation, the development of these sophisticated catalysts allows for high levels of stereocontrol, which is essential for producing pure, active pharmaceutical ingredients.

Additionally, amino acid derivatives are employed as ligands in transition metal catalysis. For example, ruthenium complexes bearing N-coordinated benzimidazole (B57391) ligands have been developed for reactions like the N-alkylation of amines with alcohols. researchgate.net The development of such catalysts, which often feature structures derived from amino acids, is a vibrant area of research aimed at creating more efficient and selective chemical transformations. These methodologies are part of a broader effort in chemistry to enable novel bond constructions that would otherwise be difficult to achieve. acs.org

Exploration in Bio-conjugation Chemistry and Peptide Nucleic Acid (PNA) Synthesis

The glycine backbone is a fundamental component in the field of bio-organic chemistry, particularly in the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. nih.govatdbio.com This modification results in an uncharged backbone, which gives PNAs unique hybridization properties and high stability, making them valuable tools for diagnostics and potential therapeutics. nih.gov

The synthesis of PNA monomers often starts from simple glycine derivatives. scielo.org.mx The process involves creating the N-(2-aminoethyl)glycine backbone and then attaching the nucleobases (Adenine, Guanine, Cytosine, Thymine) through a carboxymethyl spacer. scielo.org.mx The versatility of glycine esters as starting materials is crucial for the modular, solid-phase synthesis of these complex biomimetic polymers. atdbio.com

In bioconjugation, glycine derivatives serve as linkers or spacers to connect different molecular entities, such as a peptide and a small molecule drug. dtu.dk The chemical handles on the glycine unit—the amine and the ester—can be selectively reacted to form stable bonds, allowing for the construction of complex conjugates designed for specific biological applications, such as targeted drug delivery. dtu.dkbiosynth.com

| Application Area | Role of Glycine Derivative | Key Structural Unit |

| Peptide Nucleic Acids (PNA) | Forms the polyamide backbone of the DNA/RNA analog. | N-(2-aminoethyl)glycine |

| Bio-conjugation | Acts as a linker to connect bioactive molecules. | Glycinate ester or amide |

| Encoded Libraries | Used as a coding oligomer for library deconvolution. | N-[(dialkylcarbamoyl)methyl]glycine |

Precursors for Materials with Specific Optical or Electronic Properties (e.g., Non-Linear Optical Materials)

Organic molecules with specific electronic properties are in high demand for applications in modern optics and electronics. Non-linear optical (NLO) materials, which can alter the properties of light, are of particular interest for laser technology and optical computing. jhuapl.edusioc-journal.cn The performance of these materials is highly dependent on their molecular structure.

A common design strategy for second-order NLO materials is the "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge. frontiersin.org This arrangement facilitates intramolecular charge transfer upon excitation with light, leading to a large non-linear optical response.

This compound possesses structural features that make it a potential precursor for NLO chromophores. The molecule contains a benzene (B151609) ring (the π-system) substituted with an amide group and a methyl ester. These groups can be chemically modified to enhance their electron-donating or -withdrawing character, incorporating the structure into a more extensive push-pull system. For example, the N-acylglycinate framework can be embedded within larger polymeric or sol-gel matrices to create bulk materials with stable NLO properties. instras.com While direct studies on the NLO properties of this compound are not prominent, its structure is analogous to building blocks used in the synthesis of known NLO-active molecules like donor-acceptor substituted stilbenes and polyenes. frontiersin.orgdtic.mil

Application as Building Blocks in Combinatorial Chemistry Libraries (Implied by broad utility in synthesis)

Combinatorial chemistry is a powerful technology used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules, known as a library. wjahr.com This approach significantly accelerates the identification of new drug candidates and other functional materials. The success of combinatorial synthesis relies on the use of versatile building blocks that can be systematically combined in various ways.

Given its broad utility in synthesis, this compound and similar N-acyl amino acid esters are ideal scaffolds for creating combinatorial libraries. ontosight.aiwjahr.com The core structure can be kept constant while the substituents on the benzoyl ring and the ester group are varied, leading to a large library of related compounds.

Moreover, glycine-based units have been used directly in sophisticated combinatorial techniques. In one approach, N-[(dialkylcarbamoyl)methyl]glycine oligomers have been employed as chemically robust encoding tags for libraries. researchgate.net In this method, each unique compound in the library is synthesized on a single resin bead, and the structure of the compound is recorded by a sequence of these glycine-based tags. This allows for the rapid deconvolution and identification of active "hit" compounds after screening. Another advanced method, the "one-bead two-compound" (OB2C) library, also demonstrates the type of system where such building blocks are essential. nih.gov The inherent versatility and reactivity of the N-acylglycinate structure make it a valuable tool in the high-throughput synthesis and discovery paradigm of combinatorial chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.